异喹啉-5-胺盐酸盐

描述

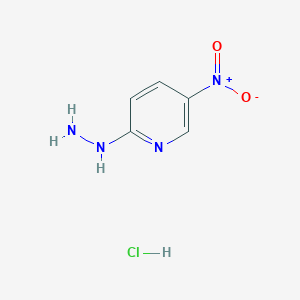

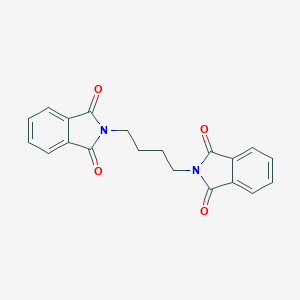

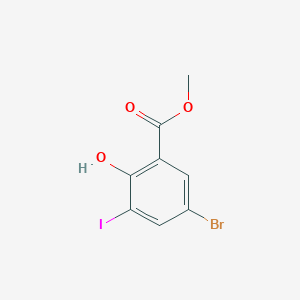

Isoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is used in various scientific research applications due to its unique properties and structure, making it valuable in drug discovery and synthesis processes.

Synthesis Analysis

The synthesis of Isoquinolin-5-amine hydrochloride typically involves the reduction of the 4-nitrosoaniline with sodium dithionite to produce 4-aminophenyl hydroxylamine, followed by a multi-step transformation to form Isoquinolin-5-amine hydrochloride. There are also other synthetic strategies using versatile approaches .

Molecular Structure Analysis

The molecular structure of Isoquinolin-5-amine hydrochloride exhibits an extremely planar isoquinoline core . The most significant deviation is found in the -NH2 groups, which present a noticeable pyramidalization around the N atom .

Chemical Reactions Analysis

Isoquinolin-5-amine hydrochloride is a versatile chemical compound used in various scientific research applications. It offers a wide range of possibilities due to its unique properties and structure, making it valuable in drug discovery and synthesis processes.

Physical And Chemical Properties Analysis

Isoquinolin-5-amine hydrochloride has an average mass of 180.634 Da and a monoisotopic mass of 180.045425 Da . It is a solid at room temperature .

科学研究应用

-

Synthesis of Isoquinoline and Its Derivatives

- Field : Organic and Pharmaceutical Chemistry .

- Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .

- Methods : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method . These methods involve the use of phthalimide as the raw material, rearrangement under strong alkaline conditions, and cyclization and condensation in the presence of hydrogen chloride .

-

Potential Cytotoxic Agents against Human Neuroblastoma

- Field : Pharmacology .

- Application Summary : Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of ellipticine, have been evaluated as potential cytotoxic agents against human neuroblastoma .

- Methods : The cytotoxicity of these compounds was examined using the WST-1 assay after 72 hours of drug exposure. A clonogenic assay was used to assess the ability of treated cells to proliferate and form colonies .

- Results : The colony number decrease in cells was 50.54%, 37.88% and 27.12% following exposure to compounds 2d, 2g and 4b respectively at 10 μM. Treating the neuroblastoma cell line with these compounds resulted in a significant alteration in caspase-3 and PARP-1 cleavage .

-

Anesthetics

- Field : Anesthesiology .

- Application Summary : Isoquinoline derivatives are used in the development of anesthetics . One example is dimethisoquin .

- Methods : The exact methods of application or experimental procedures vary depending on the specific anesthetic and its intended use .

- Results : The results or outcomes obtained also depend on the specific anesthetic and its intended use .

-

Antihypertension Agents

- Field : Pharmacology .

- Application Summary : Isoquinoline derivatives such as quinapril and debrisoquine (all derived from 1,2,3,4-tetrahydroisoquinoline) are used as antihypertension agents .

- Methods : The exact methods of application or experimental procedures vary depending on the specific antihypertension agent and its intended use .

- Results : The results or outcomes obtained also depend on the specific antihypertension agent and its intended use .

-

Anticancer Agents

- Field : Oncology .

- Application Summary : Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer .

- Methods : The exact methods of application or experimental procedures vary depending on the specific anticancer agent and its intended use .

- Results : The results or outcomes obtained also depend on the specific anticancer agent and its intended use .

-

Anti-malarial Drugs

- Field : Pharmacology .

- Application Summary : Isoquinoline alkaloids are used as components of anti-malarial drugs .

- Methods : The exact methods of application or experimental procedures vary depending on the specific anti-malarial drug and its intended use .

- Results : The results or outcomes obtained also depend on the specific anti-malarial drug and its intended use .

安全和危害

未来方向

属性

IUPAC Name |

isoquinolin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTWAKYMVKDTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639975 | |

| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-5-amine hydrochloride | |

CAS RN |

58143-00-3, 152814-23-8 | |

| Record name | 5-Isoquinolinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58143-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)